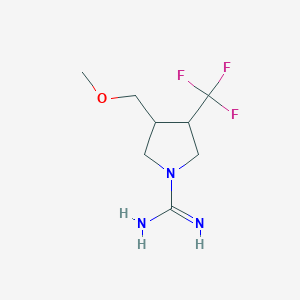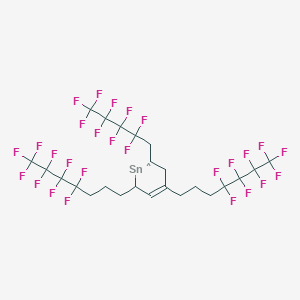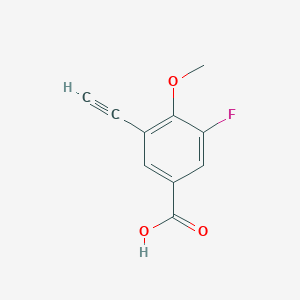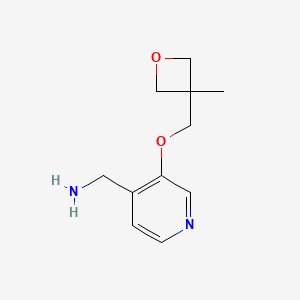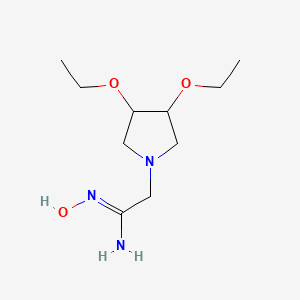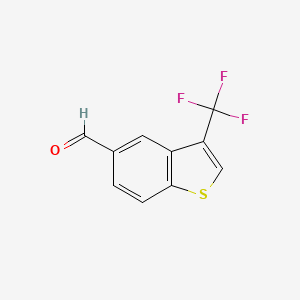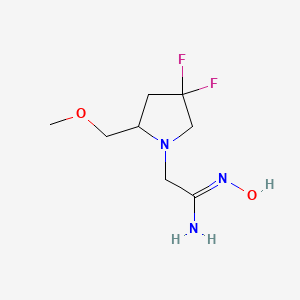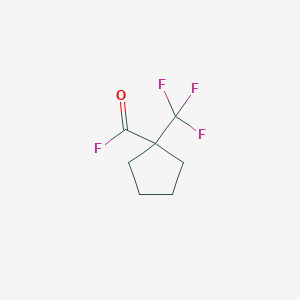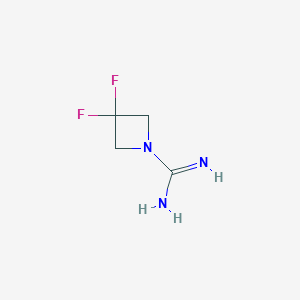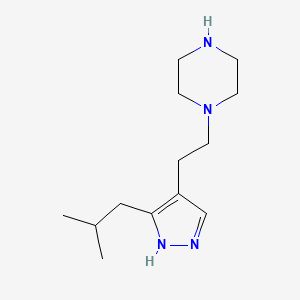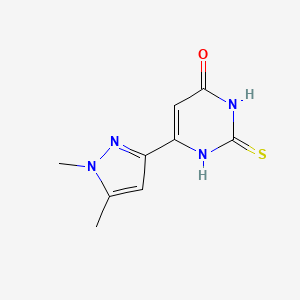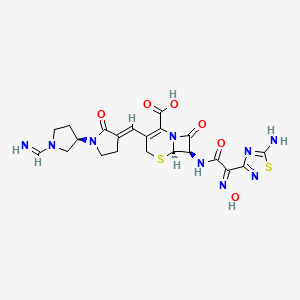![molecular formula C18H18N6O4S B13427309 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile is a complex organic compound that belongs to the class of purine nucleosides. This compound features a purine base attached to a ribosyl moiety, which is further linked to a benzonitrile group via a sulfanylmethyl bridge. The presence of multiple functional groups, including amino, hydroxyl, and nitrile groups, makes this compound highly versatile in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile typically involves multiple steps:
Formation of the Purine Nucleoside: The purine base is first synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Ribosyl Moiety: The ribosyl moiety is then attached to the purine base through glycosylation reactions.
Introduction of the Sulfanylmethyl Bridge: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Benzonitrile Group: Finally, the benzonitrile group is attached through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of protective groups and purification steps, such as chromatography, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the ribosyl moiety can undergo oxidation to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the purine base can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from hydroxyl groups.
Reduction: Formation of primary amines from nitrile groups.
Substitution: Formation of substituted purine derivatives.
科学研究应用
Chemistry
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of various nucleoside analogues for research purposes.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Used in studies to investigate the inhibition of specific enzymes involved in nucleotide metabolism.
DNA/RNA Interactions: Employed in research to study interactions with DNA and RNA.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs targeting viral replication.
Cancer Research: Investigated for its role in inhibiting cancer cell proliferation.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Biotechnology: Employed in the development of biotechnological tools and assays.
作用机制
The mechanism of action of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to the inhibition of replication or transcription processes.
相似化合物的比较
Similar Compounds
- 6-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-2H-purine-2-thione
- 2-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile lies in its structural complexity and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with both enzymes and nucleic acids makes it a valuable compound in various fields of scientific research and industrial applications.
属性
分子式 |
C18H18N6O4S |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 |
InChI 键 |
FLWUWSUNBCHXLC-LSCFUAHRSA-N |
手性 SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)C#N |
规范 SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



